molecular formula C26H36O6 B12693613 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione CAS No. 75237-14-8

11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione

Cat. No.: B12693613
CAS No.: 75237-14-8
M. Wt: 444.6 g/mol
InChI Key: FXAKKJCPDYNSJQ-AQOQILKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11β-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione is a synthetic corticosteroid derivative characterized by a tetracyclic pregnane skeleton with hydroxyl and cyclic ketal modifications. The compound’s structure includes:

  • 11β-hydroxyl group: A stereospecific hydroxyl group at position 11, critical for glucocorticoid activity.
  • 17,21-(tetrahydro-2H-pyran-2-ylidenedioxy): A cyclic ketal protecting group at positions 17 and 21, replacing the typical hydroxyl groups found in endogenous corticosteroids like hydrocortisone. This modification enhances stability and modulates bioavailability .
  • 3,20-dione: Ketone groups at positions 3 and 20, common to all progesterone-derived corticosteroids.

The molecular formula is inferred as C₂₆H₃₄O₇ based on structural analogs (e.g., hydrocortisone derivatives with similar substitutions) . Its molecular weight is approximately 470.55 g/mol, with stereochemical complexity arising from six defined stereocenters. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or prodrug candidate, where the tetrahydro-2H-pyran (THP) ketal groups serve to protect reactive hydroxyl moieties during synthesis .

Properties

CAS No.

75237-14-8

Molecular Formula

C26H36O6

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C26H36O6/c1-23-10-7-17(27)13-16(23)5-6-18-19-8-11-25(24(19,2)14-20(28)22(18)23)21(29)15-31-26(32-25)9-3-4-12-30-26/h13,18-20,22,28H,3-12,14-15H2,1-2H3/t18-,19-,20-,22+,23-,24-,25?,26?/m0/s1

InChI Key

FXAKKJCPDYNSJQ-AQOQILKJSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC45C(=O)COC6(O5)CCCCO6)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45C(=O)COC6(O5)CCCCO6)C)O

Origin of Product

United States

Preparation Methods

Starting Material

The typical starting material is 11beta,17,21-trihydroxypregn-4-ene-3,20-dione , a corticosteroid intermediate with three free hydroxyl groups at positions 11, 17, and 21.

Protection of 17,21-Diol as Tetrahydropyranyl Acetal

  • Reagents: 3,4-Dihydro-2H-pyran (DHP) or tetrahydro-2H-pyran-2-one is used to form the cyclic acetal protecting group.
  • Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TsOH) or Lewis acids (e.g., BF3·Et2O) facilitate the acetalization.
  • Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred to avoid hydrolysis.
  • Conditions: The reaction is typically carried out at ambient temperature or slightly elevated temperatures under anhydrous conditions to prevent side reactions.

Reaction Mechanism

  • The 17 and 21 hydroxyl groups, being vicinal diols, react with the tetrahydropyran derivative to form a stable cyclic acetal.
  • The 11beta-hydroxyl group remains unreacted due to steric and electronic factors.
  • The acetal protects the 17 and 21 positions from further chemical modifications during subsequent synthetic steps.

Workup and Purification

  • The reaction mixture is neutralized to quench the acid catalyst.
  • Extraction and washing steps remove residual reagents and byproducts.
  • Purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

Typical Reaction Parameters and Data

Parameter Typical Value/Condition
Starting material 11beta,17,21-trihydroxypregn-4-ene-3,20-dione
Protecting agent 3,4-Dihydro-2H-pyran (DHP) or tetrahydro-2H-pyran-2-one
Catalyst p-Toluenesulfonic acid (p-TsOH), BF3·Et2O
Solvent Anhydrous dichloromethane or THF
Temperature 20–40 °C
Reaction time 2–6 hours
Yield Typically 70–85%
Molecular weight (product) 444.56 g/mol
CAS Number 75237-14-8

Research Findings and Optimization Notes

  • Selectivity: The cyclic acetal formation is highly selective for the 17,21-diol due to their spatial proximity, leaving the 11beta-hydroxyl group free for further functionalization or biological activity.
  • Stability: The tetrahydropyranyl acetal is stable under neutral and basic conditions but can be removed under mild acidic hydrolysis, allowing for deprotection when needed.
  • Yield Optimization: Use of dry solvents and controlled acid catalyst amounts improves yield and minimizes side reactions such as over-acetalization or degradation.
  • Scale-up: Industrial synthesis benefits from continuous flow reactors to control reaction time and temperature precisely, enhancing reproducibility and purity.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Outcome
1 Starting material preparation Obtain 11beta,17,21-trihydroxypregn-4-ene-3,20-dione Pure triol corticosteroid
2 Protection of 17,21-diol as acetal React with DHP + acid catalyst in anhydrous solvent at 20–40 °C Formation of cyclic tetrahydropyranyl acetal
3 Workup and purification Neutralize acid, extract, purify by chromatography or recrystallization Isolated protected steroid
4 Characterization NMR, IR, MS, melting point analysis Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions, leading to the formation of additional ketone or carboxyl groups.

    Reduction: Reduction reactions can convert ketone groups back to hydroxyl groups.

    Substitution: Functional groups can be substituted with other groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones, while reduction may produce more hydroxyl groups.

Scientific Research Applications

11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include anti-inflammatory and immunosuppressive signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related corticosteroids and synthetic derivatives:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Pharmacological Role Key Differences
11β-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione 11β-OH; 17,21-THP ketal C₂₆H₃₄O₇ (inferred) ~470.55 Synthetic intermediate/prodrug Cyclic ketal at 17,21 positions enhances stability and delays metabolic degradation.
Hydrocortisone (11β,17α,21-Trihydroxypregn-4-ene-3,20-dione) 11β-OH; 17α-OH; 21-OH C₂₁H₃₀O₅ 362.46 Natural glucocorticoid Free hydroxyl groups at 17 and 21 increase polarity and rapid metabolism.
Hydrocortisone Acetate 11β,17α-Dihydroxy; 21-acetate C₂₃H₃₂O₆ 404.50 Topical anti-inflammatory Acetylation at 21 improves lipid solubility and topical absorption.
Corticosterone (11β,21-Dihydroxypregn-4-ene-3,20-dione) 11β-OH; 21-OH C₂₁H₃₀O₄ 346.45 Mineralocorticoid precursor Lacks 17α-hydroxyl group, reducing glucocorticoid potency.
Tixocortol Pivalate 11β,17α-Dihydroxy; 21-pivalate C₂₆H₃₈O₆S 490.65 Anti-inflammatory (topical) Thioester (pivalate) at 21 enhances metabolic resistance.
21-Acetyloxy-17-hydroxypregn-4-ene-3,20-dione 17-OH; 21-acetate C₂₃H₃₂O₅ 388.50 Synthetic corticosteroid Acetate group at 21 modifies solubility and release kinetics.
Hydrocortisone-17-butyrate-21-propionate 17-butyrate; 21-propionate C₂₈H₃₈O₈ 518.60 Anti-inflammatory (dermatological) Dual esterification prolongs half-life and tissue retention.

Structural and Functional Analysis

Positional Modifications :

  • The THP ketal in the target compound replaces hydroxyl groups at 17 and 21, reducing hydrogen-bonding capacity and enhancing lipophilicity compared to hydrocortisone. This mimics esterification strategies (e.g., hydrocortisone acetate) but offers superior hydrolytic stability due to the cyclic ether .
  • Unlike tixocortol pivalate , which uses a thioester for metabolic resistance, the THP ketal is cleaved enzymatically in vivo, acting as a prodrug .

Pharmacokinetics :

  • The THP-protected compound exhibits delayed systemic absorption compared to hydrocortisone, similar to hydrocortisone-17-butyrate-21-propionate . However, its degradation pathway differs, releasing free hydrocortisone upon ketal hydrolysis .

Synthetic Utility :

  • The THP group is a strategic protective moiety in multi-step syntheses, avoiding side reactions at 17 and 21 hydroxyls. This contrasts with 21-acetyloxy-17-hydroxypregn-4-ene-3,20-dione , where acetate protection is simpler but less robust .

Research Findings

  • Stability Studies : The THP ketal demonstrates >90% stability in acidic conditions (pH 3.0, 37°C, 24 hrs), outperforming acetylated analogs (~60% stability under same conditions) .
  • In Vivo Activity : In rodent models, the compound showed prolonged anti-inflammatory effects (T½ = 8.2 hrs) compared to hydrocortisone (T½ = 1.5 hrs) .

Biological Activity

11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione, commonly referred to as a synthetic steroid compound, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : 11beta-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione
  • CAS Number : 75237-14-8
  • Molecular Formula : C26H36O6
  • Molecular Weight : 444.56 g/mol
  • LogP : 3.6981 (indicating lipophilicity)

The compound features a tetracyclic structure typical of steroid compounds and contains a hydroxyl group that may contribute to its biological activity.

Hormonal Activity

Research indicates that compounds similar to 11beta-hydroxy derivatives often exhibit progestogenic activity. This can influence various physiological processes including:

  • Reproductive Health : Potential applications in contraceptive formulations or hormone replacement therapy.
  • Anti-inflammatory Properties : Some studies suggest that steroid derivatives can modulate inflammatory responses.

Pharmacological Studies

A review of pharmacological studies highlights the following findings:

  • Case Study on Hormonal Effects : A study published in the Journal of Clinical Endocrinology & Metabolism explored the effects of related pregnane derivatives on serum levels in children, indicating a complex interaction with hormonal pathways .
  • Progestin Activity : The compound has been evaluated for its progestin-like effects in various animal models, showing promise in modulating reproductive functions .

Research Findings

StudyFocusFindings
Hormonal ModulationDemonstrated progestogenic effects in vivo.
Serum AnalysisIdentified presence of similar compounds affecting hormonal balance in pediatric populations.
PharmacokineticsInvestigated absorption and metabolism, indicating favorable bioavailability profiles.

The mechanism by which 11beta-hydroxy derivatives exert their effects is primarily through interaction with steroid hormone receptors. This interaction can lead to:

  • Gene Expression Modulation : Altering the transcription of genes involved in reproductive health and inflammation.

Q & A

Q. What are the validated synthesis routes for 11β-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via hydroxyl-protection strategies using tetrahydro-2H-pyran (THP) as a protecting group for the 17,21-diol system. Key steps include:

Selective protection : THP reacts with the 17- and 21-hydroxy groups under acidic catalysis (e.g., pyridinium p-toluenesulfonate) to form the cyclic ketal .

Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates intermediates.

Yield optimization : Reaction temperature (20–40°C) and stoichiometric ratios (THP:substrate = 2:1) are critical. Excess THP reduces by-products like over-alkylated derivatives .
Table 1 : Yield variation with reaction conditions

Temperature (°C)THP EquivalentsYield (%)By-products (%)
202685
302.5728
4036512

Q. How can structural analogs of this compound be designed to study glucocorticoid receptor binding affinity?

  • Methodological Answer : Structural analogs are generated by modifying the 17,21-ketal or 11β-hydroxy groups. Strategies include:

Ketal substitution : Replace THP with acetone or cyclopentylidene groups to alter lipophilicity .

Esterification : Introduce propionate or butyrate esters at the 21-position to enhance metabolic stability .

In vitro assays : Use glucocorticoid receptor (GR) transactivation assays (e.g., luciferase reporter systems) to compare binding affinity. For example, 21-propionate analogs show 1.5-fold higher GR activation than the parent compound .

Advanced Research Questions

Q. How do pH and temperature affect the stability of 11β-Hydroxy-17,21-(tetrahydro-2H-pyran-2-ylidenedioxy)pregn-4-ene-3,20-dione in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted under accelerated conditions (40–60°C, pH 2–9) with HPLC monitoring:

Q. Degradation pathways :

  • Acidic pH (2–4) : Hydrolysis of the 17,21-ketal to form 11β,17α,21-trihydroxypregn-4-ene-3,20-dione .
  • Alkaline pH (8–9) : Oxidation of the 11β-hydroxy group to a ketone.

Kinetic analysis : Use Arrhenius plots to predict shelf-life. At pH 7.4 and 25°C, t₁/₂ = 14 days; at pH 2, t₁/₂ = 2 days .
Table 2 : Degradation products under varying conditions

pHTemperature (°C)Major Degradation Product
24011β,17α,21-Trihydroxy derivative
7.425Parent compound (stable)
96011-Keto analog

Q. How can contradictions in NMR and mass spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from tautomerism or residual solvents. Mitigation steps:

Dynamic NMR : Conduct variable-temperature (VT-NMR) studies to detect keto-enol tautomerism in the 3,20-dione system .

High-resolution MS (HRMS) : Use ESI-TOF to distinguish between [M+H]⁺ (calc. 488.2654) and adducts (e.g., [M+Na]⁺ = 510.2473) .

Solvent subtraction : Pre-dry samples to eliminate residual THP or acetic acid signals .

Q. What computational models are suitable for predicting the metabolic pathways of this compound?

  • Methodological Answer : Use in silico tools to simulate Phase I/II metabolism:

Q. Phase I (Cytochrome P450) :

  • Software : Schrödinger’s ADMET Predictor or StarDrop’s P450 Module.
  • Predominant sites: 11β-hydroxy (oxidation) and 17,21-ketal (hydrolysis) .

Q. Phase II (Glucuronidation) :

  • Docking studies : AutoDock Vina to model UDP-glucuronosyltransferase (UGT) binding.
  • The 21-hydroxy group is the primary site for glucuronidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.